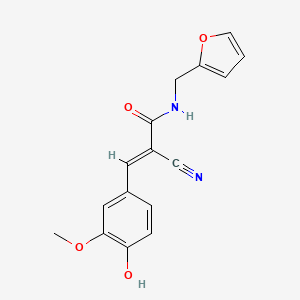

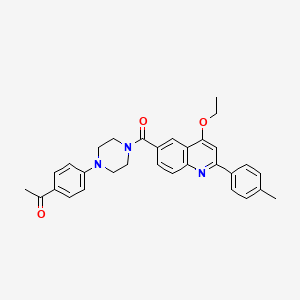

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, hereafter referred to as 2E-CNFPPA, is a novel compound with a wide range of potential scientific and medical applications. This compound is a member of the class of compounds known as nitrile amides, which are characterized by the presence of a nitrile group attached to an amide group. Nitrile amides have a variety of interesting properties, including the ability to act as a source of nitric oxide (NO). NO is a key molecule in many biological processes, and its role in cellular signaling has been extensively studied. In addition, nitrile amides are known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Thus, 2E-CNFPPA has the potential to be used in a variety of research and medical applications.

科学的研究の応用

Optical Properties and Molecular Interactions

Research has shown that structurally related 3-aryl-2-cyano acrylamide derivatives exhibit distinct optical properties due to their specific stacking modes. These compounds, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and others, demonstrate how molecular interactions, including fluorescence switching and quantum yield changes, are influenced by the transformation between crystalline and amorphous phases. Such studies illuminate the broader implications of cyano acrylamide derivatives in developing materials with tunable optical properties for applications in fluorescence and luminescence-based technologies (Qing‐bao Song et al., 2015).

Crystal Packing and Molecular Structure

Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed intricate molecular interactions, including rare N⋯π and O⋯π interactions. These studies provide insight into how such molecular arrangements influence the material properties of cyano acrylamide derivatives, contributing to the understanding of their potential in designing new molecular architectures with specific electronic or structural characteristics (Zhenfeng Zhang et al., 2011).

Synthetic Applications and Chemical Reactions

The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, including those structurally similar to the compound , showcases a method for synthesizing 4-cyano-2,3-dihydrofuran-3-carboxamides. This highlights the compound's relevance in synthetic organic chemistry, particularly in the regio- and stereoselective synthesis of furan derivatives, which are valuable in pharmaceuticals and agrochemicals (E. Burgaz et al., 2007).

Corrosion Inhibition

Research into acrylamide derivatives, including those with cyano groups, has identified their potential as corrosion inhibitors for metals in acidic solutions. This application is significant for industries concerned with metal preservation, offering insights into how these compounds interact with metal surfaces to prevent corrosion, thereby extending the lifespan of metal components in harsh chemical environments (Ahmed Abu-Rayyan et al., 2022).

Hepatoprotective Activities

The isolation of phenolic amides structurally related to (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide from natural sources and their evaluation for hepatoprotective activities illustrates the biomedical relevance of such compounds. This suggests potential applications in developing therapeutic agents for liver protection or treatment of liver diseases, based on their ability to mitigate cytotoxicity in hepatic cells (Erisa Byun et al., 2010).

特性

IUPAC Name |

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUGEZNGSLOINF-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)

![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)

![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)

![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)

![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)

![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)

![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)

![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)